Cas no 2639451-82-2 (1-(5-fluoro-6-methoxypyridin-3-yl)methanamine hydrochloride)

1-(5-fluoro-6-methoxypyridin-3-yl)methanamine hydrochloride is a versatile organic compound, characterized by its unique fluorine and methoxy substituents on the pyridine ring. This compound offers enhanced solubility and stability, making it suitable for a range of chemical reactions and applications. Its selective substitution pattern and the presence of the hydrochloride salt form facilitate its handling and use in various synthetic pathways.
1-(5-fluoro-6-methoxypyridin-3-yl)methanamine hydrochloride structure
2639451-82-2 structure
Product Name:1-(5-fluoro-6-methoxypyridin-3-yl)methanamine hydrochloride
CAS No:2639451-82-2
MF:C7H10ClFN2O
MW:192.618504047394
MDL:MFCD33549652
CID:5642616
PubChem ID:155970648
Update Time:2025-06-20

1-(5-fluoro-6-methoxypyridin-3-yl)methanamine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinemethanamine, 5-fluoro-6-methoxy-, hydrochloride (1:1)
    • 1-(5-fluoro-6-methoxypyridin-3-yl)methanamine hydrochloride
    • MDL: MFCD33549652
    • Inchi: 1S/C7H9FN2O.ClH/c1-11-7-6(8)2-5(3-9)4-10-7;/h2,4H,3,9H2,1H3;1H
    • InChI Key: WMMOUIJKVSHGBN-UHFFFAOYSA-N
    • SMILES: C(C1=CN=C(OC)C(F)=C1)N.Cl

1-(5-fluoro-6-methoxypyridin-3-yl)methanamine hydrochloride Pricemore >>

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Additional information on 1-(5-fluoro-6-methoxypyridin-3-yl)methanamine hydrochloride

Introduction to 1-(5-fluoro-6-methoxypyridin-3-yl)methanamine hydrochloride (CAS No. 2639451-82-2)

1-(5-fluoro-6-methoxypyridin-3-yl)methanamine hydrochloride is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2639451-82-2, belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a fluoro substituent at the 5-position and a methoxy group at the 6-position of the pyridine ring, contribute to its unique chemical properties and biological interactions. These modifications enhance its solubility, metabolic stability, and binding affinity, making it a promising candidate for further investigation in drug discovery.

The hydrochloride salt form of this compound improves its pharmacokinetic properties by increasing its water solubility, which is a critical factor in formulation development for oral or injectable medications. This solubility advantage allows for more efficient absorption and distribution within the body, potentially leading to improved therapeutic outcomes. The compound’s amine functionality at the methanamine group also suggests potential interactions with biological targets such as enzymes and receptors, which are key mechanisms in many drug therapies.

Recent advancements in medicinal chemistry have highlighted the importance of fluorinated pyridine derivatives in the development of novel therapeutics. The fluorine atom introduces a degree of electronic and steric modulation that can fine-tune the pharmacological profile of a molecule. For instance, fluorine substitution often enhances metabolic stability by resisting degradation processes such as oxidation or dehalogenation. Additionally, the methoxy group provides further electronic influence, affecting the compound’s reactivity and binding interactions. These structural elements collectively contribute to the compound’s potential as an active pharmaceutical ingredient (API) in various therapeutic areas.

In the context of contemporary pharmaceutical research, 1-(5-fluoro-6-methoxypyridin-3-yl)methanamine hydrochloride has been explored for its potential applications in treating a range of diseases. Studies have indicated that pyridine-based compounds exhibit inhibitory effects on certain enzymes and kinases involved in cancer progression, inflammation, and infectious diseases. The specific modifications present in this molecule may enhance its selectivity and efficacy against these targets. For example, research has shown that fluorinated pyridines can act as potent inhibitors of tyrosine kinases, which are overexpressed in many cancers and play a crucial role in tumor growth and metastasis.

The synthesis of 1-(5-fluoro-6-methoxypyridin-3-yl)methanamine hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex pyridine core structure efficiently. The introduction of fluorine and methoxy groups often necessitates specialized reagents and techniques to achieve regioselectivity and minimize side reactions. Such synthetic challenges underscore the expertise required in developing this class of compounds for pharmaceutical use.

Evaluation of 1-(5-fluoro-6-methoxypyridin-3-yl)methanamine hydrochloride has also focused on its pharmacokinetic properties, including absorption, distribution, metabolism, excretion (ADME), and toxicological profile. Preclinical studies have provided insights into how the compound behaves within living systems, helping researchers understand its potential benefits and risks before human trials begin. These studies often involve in vitro assays to assess enzyme inhibition profiles and in vivo models to evaluate systemic exposure and tissue distribution. The results from these studies are crucial for determining optimal dosing regimens and identifying any potential adverse effects.

The role of computational chemistry has become increasingly prominent in the design and optimization of drug candidates like 1-(5-fluoro-6-methoxypyridin-3-yl)methanamine hydrochloride. Molecular modeling techniques allow researchers to predict how a compound will interact with biological targets at the atomic level. By simulating these interactions computationally, scientists can identify structural modifications that may improve binding affinity or reduce off-target effects before synthesizing new analogs. This approach accelerates the drug discovery process by reducing the reliance on trial-and-error experimentation.

As interest in targeted therapies grows, compounds like 1-(5-fluoro-6-methoxypyridin-3-yl)methanamine hydrochloride are being evaluated for their potential use in precision medicine applications. These therapies aim to treat diseases by targeting specific molecular mechanisms unique to individual patients or disease subtypes. The structural versatility of pyridine derivatives makes them well-suited for developing such personalized treatments. By tailoring molecular properties through strategic functionalization, researchers can create compounds that selectively inhibit aberrant pathways while sparing healthy cells.

The future prospects for 1-(5-fluoro-6-methoxypyridin-3-yl)methanamine hydrochloride include further exploration into its therapeutic potential across multiple disease indications. Ongoing research is investigating its efficacy against neurological disorders such as Alzheimer’s disease and Parkinson’s disease, where dysregulation of neurotransmitter systems may benefit from modulation by pyridine-based compounds. Additionally, studies are exploring its antimicrobial properties against resistant strains of bacteria or viruses where novel chemical scaffolds like this one could offer advantages over existing treatments.

In conclusion,1-(5-fluoro-6-methoxypyridin-3-yl)methanamine hydrochloride (CAS No. 2639451-82-2) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. The combination of fluorine substitution with methoxy functionalization enhances its pharmacological profile while maintaining favorable pharmacokinetic properties suitable for clinical development. As research continues into this compound’s therapeutic applications, it holds great promise for contributing novel treatments across various medical conditions while adhering strictly to safety standards set forth by regulatory agencies worldwide.

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